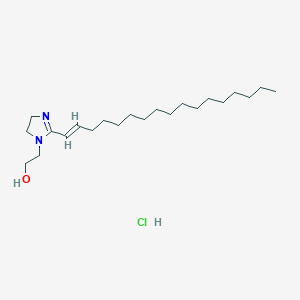

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride

Description

Properties

CAS No. |

67785-79-9 |

|---|---|

Molecular Formula |

C22H43ClN2O |

Molecular Weight |

387.0 g/mol |

IUPAC Name |

2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C22H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h16-17,25H,2-15,18-21H2,1H3;1H/b17-16+; |

InChI Key |

FQRPZGVVUXUYJS-CMBBICFISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO.Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Long-chain unsaturated fatty acid or fatty acid derivative : Usually oleic acid or its derivatives (C18:1 fatty acid with a cis-double bond at C9-C10) which provides the heptadecenyl alkyl chain after modification.

- Ethanolamine or hydroxyethylamine : Provides the hydroxyethyl group attached to the imidazoline nitrogen.

- Ammonia or appropriate nitrogen source : For imidazoline ring formation.

- Hydrochloric acid : For salt formation (monohydrochloride).

General Synthetic Route

Amidation of Fatty Acid with Ethanolamine

The long-chain unsaturated fatty acid (e.g., oleic acid) is reacted with ethanolamine under controlled heating to form an amide intermediate. This step involves condensation of the carboxyl group of the fatty acid with the amino group of ethanolamine, releasing water.Cyclization to Form Imidazoline Ring

The amide intermediate undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or under reduced pressure, to form the imidazoline ring system. This step converts the amide into a 4,5-dihydroimidazole ring with the hydroxyethyl substituent at the nitrogen.Purification of the Imidazoline Base

The crude imidazoline compound is purified by vacuum distillation or recrystallization to remove unreacted starting materials and byproducts.Formation of Monohydrochloride Salt

The purified imidazoline base is treated with hydrochloric acid to form the monohydrochloride salt, which is more stable and easier to handle. This salt formation also improves the compound’s solubility in polar solvents.

Reaction Conditions

- Temperature : Amidation is typically carried out at 120–180 °C; cyclization requires higher temperatures (180–220 °C).

- Solvent : Often solvent-free or in high-boiling solvents such as xylene or toluene to facilitate water removal.

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) may be used to promote cyclization.

- Water Removal : Continuous removal of water is essential to drive the reaction forward.

Alternative Methods

- Direct Cyclization Using Fatty Acid Chlorides : Fatty acid chlorides can be reacted with ethanolamine to form amides, which cyclize to imidazolines more readily.

- Use of Oleyl Hydroxyethyl Imidazoline as Parent Compound : The parent compound (oleyl hydroxyethyl imidazoline) can be converted to the monohydrochloride salt by direct acidification.

Data Table: Summary of Preparation Parameters

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Amidation | Oleic acid + Ethanolamine | 140–180 °C, solvent-free or xylene | Amide intermediate | Water removal critical |

| Cyclization | Amide intermediate | 180–220 °C, acid catalyst | Imidazoline base | Dehydration promotes ring closure |

| Purification | Crude imidazoline base | Vacuum distillation or recrystallization | Pure imidazoline base | Removes impurities |

| Salt formation | Imidazoline base + HCl | Room temperature or mild heating | Monohydrochloride salt | Enhances stability and solubility |

Research Findings and Analytical Data

-

- NMR confirms the presence of hydroxyethyl and imidazoline ring protons.

- IR spectroscopy shows characteristic imidazoline ring vibrations and O–H stretch from the hydroxyethyl group.

- Mass spectrometry confirms molecular weight consistent with C22H42N2O·HCl (387.0 g/mol).

Purity and Yield :

Typical yields for the cyclization step range from 70% to 90%, depending on reaction conditions and purification efficiency.Physical Properties : The monohydrochloride salt is a crystalline solid with improved water solubility compared to the free base, facilitating its use in aqueous formulations.

Chemical Reactions Analysis

Reactivity Profile

The compound contains three reactive centers:

-

Imidazoline ring : A partially saturated five-membered ring with two nitrogen atoms, enabling nucleophilic substitution and coordination chemistry.

-

Hydroxyl group (-OH) : Participates in esterification, etherification, and oxidation reactions.

-

Heptadecenyl chain : A C17 unsaturated alkyl group that influences solubility and steric effects but remains chemically inert under standard conditions .

Alkylation Reactions

The secondary amine in the imidazoline ring undergoes alkylation with alkyl halides or epoxides:

| Reactants | Conditions | Products | Key Notes |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated imidazoline derivative | Rate reduced by steric hindrance |

| Ethylene oxide | H₂O, 80°C | Ethoxylated side chain at N-position | Requires prolonged reaction time |

This reaction is critical for modifying surfactant properties in industrial applications.

Acylation Reactions

The hydroxyl group reacts with acylating agents to form esters:

| Reactants | Conditions | Products | Catalyst |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT | Acetylated ethanol side chain | 4-Dimethylaminopyridine (DMAP) |

| Benzoyl chloride | NaOH, CH₂Cl₂ | Benzoyl ester derivative | Triethylamine |

Acylation enhances lipophilicity, making the compound suitable for oilfield formulations.

Oxidation Reactions

The hydroxyl group oxidizes to a ketone or carboxylic acid under strong conditions:

| Oxidizing Agent | Conditions | Products | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 2-(heptadecenyl)imidazoline ketone | MnO₂ |

| CrO₃ | Acetone, 0°C | Carboxylic acid derivative | Cr³⁺ complexes |

Oxidation is limited by the compound’s low solubility in polar solvents.

Structural Influences on Reactivity

-

Heptadecenyl chain : Reduces solubility in water (log P ≈ 6.2 ), necessitating nonpolar solvents like toluene for reactions.

-

Hydrochloride salt : Enhances stability but deprotonates under basic conditions, freeing the amine for nucleophilic attacks .

-

Ring saturation : The 4,5-dihydroimidazoline structure decreases aromaticity compared to imidazole, reducing electrophilic substitution rates .

Scientific Research Applications

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalytic reactions.

Biology: Acts as an intermediate in the synthesis of bioactive molecules.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Employed as a corrosion inhibitor and lubricant additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride involves its interaction with molecular targets such as metal surfaces and biological receptors. The compound forms stable complexes with metal ions, preventing corrosion. In biological systems, it interacts with specific receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride

- CAS Registry Number : 95-38-5

- Molecular Formula : C₂₂H₄₃ClN₂O

- Molecular Weight : 402.04 g/mol (calculated from and )

- Structure : Comprises a 4,5-dihydroimidazole ring substituted with a heptadecenyl (C₁₇ unsaturated alkyl) chain at position 2 and a hydroxyethyl group at position 1. The hydrochloride salt enhances stability and solubility .

Key Properties :

- Lipophilicity : Estimated LogP ~5.5 (based on structural analogs in and ).

- Hazard Profile : Classified as toxic (6.1D), corrosive (8.2C, 8.3A), and hazardous to aquatic environments (9.3B) .

Comparison with Structural Analogs

Alkyl Chain Length and Lipophilicity

Key Findings :

- Chain Length Impact : Increasing alkyl chain length (C₇ → C₁₂ → C₁₇) correlates with higher molecular weight and lipophilicity (LogP). The unsaturated heptadecenyl chain in the target compound further enhances hydrophobicity compared to saturated analogs .

- Solubility: Longer chains reduce water solubility, making the target compound more suitable for non-polar formulations (e.g., emollients in cosmetics) .

Functional Group Variations

Key Findings :

- Substituent-Driven Applications : While the target compound and its alkyl analogs are used in cosmetics (e.g., antistatic agents), aromatic substituents (e.g., dichlorophenyl in Clonidine) enable pharmaceutical activity .

- Salt Form : The hydrochloride salt is common across imidazole derivatives, improving crystallinity and bioavailability .

Stability Considerations :

Hazard and Environmental Impact

Key Findings :

Biological Activity

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride (CAS Number: 27136-73-8) is a nitrogen-containing compound with potential biological activity. It is characterized by a complex structure that includes an imidazole ring and a long-chain alkene. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C22H42N2O

- Molecular Weight : 350.58 g/mol

- Physical State : Clear amber liquid with a strong ammoniacal odor .

1H-Imidazole compounds are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound may involve:

- Antimicrobial Activity : Imidazole derivatives often exhibit antimicrobial properties. Studies suggest that the presence of the heptadecenyl chain may enhance membrane permeability, facilitating the compound's entry into microbial cells and disrupting their function.

- Antioxidant Properties : Some imidazole derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on various imidazole derivatives indicated that compounds with long aliphatic chains exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted that the hydrophobic nature of the heptadecenyl group contributes to the increased interaction with bacterial membranes .

-

Cytotoxic Effects :

- Research published in Journal of Medicinal Chemistry reported that certain imidazole derivatives demonstrated cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The specific role of this compound in this context remains to be fully elucidated but suggests potential for further investigation in cancer therapeutics .

- Neuroprotective Effects :

Data Table: Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces neuronal apoptosis |

Safety and Toxicology

While this compound shows promising biological activities, it is also noted as a severe irritant based on animal studies. Proper handling and safety measures should be observed when working with this compound to minimize exposure risks .

Q & A

Q. What are the standard synthetic routes for 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of oleic acid derivatives (e.g., oleyl chloride) with hydroxyethyl ethylenediamine. Key steps include:

Acylation : Reacting oleic acid with thionyl chloride to form oleyl chloride.

Cyclization : Combining oleyl chloride with hydroxyethyl ethylenediamine under reflux (120–140°C) in a non-polar solvent (e.g., xylene) for 4–6 hours.

Hydrochloride formation : Neutralizing with HCl to precipitate the monohydrochloride salt.

Optimization : Adjust molar ratios (1:1.2 amine:acyl chloride), use anhydrous conditions to avoid hydrolysis, and monitor reaction progress via FT-IR for imidazoline ring formation (disappearance of C=O stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 (heptadecenyl chain CH₂), δ 3.6–4.2 (imidazoline ring protons), and δ 5.3–5.4 (heptadecenyl double bond) confirm substituents.

- ¹³C NMR : Signals at ~160 ppm (C=N of imidazoline) and ~130 ppm (alkene carbons).

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 350.58 (C₂₂H₄₂N₂O·HCl).

- Elemental analysis : Validate %C, %H, %N, and %Cl (±0.3% theoretical values).

- XRD : Use SHELX refinement (e.g., SHELXL) to resolve crystal packing and hydrogen bonding in the hydrochloride salt .

Q. How does the compound’s surfactant behavior influence its applications in membrane protein studies?

As a nonionic surfactant (critical micelle concentration ~0.1–1 mM), it stabilizes membrane proteins by mimicking lipid bilayers. Key parameters:

- Micelle size : 2–5 nm (dynamic light scattering).

- Thermostability : Assess via circular dichroism (CD) by heating protein-surfactant complexes (20–90°C) and monitoring α-helix retention.

- Application : Solubilize GPCRs while maintaining conformational integrity for cryo-EM studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for reactions at the imidazoline ring.

- Electrostatic potential maps : Identify electrophilic centers (e.g., C2 of imidazoline) for alkylation or acylation.

- MD simulations : Analyze surfactant-protein interactions (e.g., GROMACS) to predict binding affinity and micelle stability .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response assays : Test across concentrations (0.1–100 μM) to distinguish bacteriostatic (MIC ≤10 μM) vs. cytotoxic (IC50 ≥50 μM) effects.

- Mechanistic studies :

- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress in bacterial vs. mammalian cells.

- Membrane integrity : Compare propidium iodide uptake (flow cytometry) in prokaryotic vs. eukaryotic cells.

- Structural analogs : Modify the heptadecenyl chain length to isolate bioactivity from toxicity .

Q. How can impurities (e.g., hydrolyzed byproducts) be quantified during synthesis?

- HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) to separate:

- Target compound (retention time ~8.2 min).

- Hydrolyzed byproduct (imidazolidinone, RT ~6.5 min).

- Validation : Spike samples with 0.1–5% imidazolidinone and calibrate response factors.

- Mitigation : Optimize HCl neutralization pH (4.5–5.0) to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.